molecular formula C7H15ClN2O2 B2599321 (2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride CAS No. 1843461-75-5

(2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride

Cat. No. B2599321
CAS RN: 1843461-75-5
M. Wt: 194.66
InChI Key: CRKPLPBTCGIFRP-RIHPBJNCSA-N
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Description

(2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as H-D-Phe-Pro-Arg-NH2 hydrochloride or D-FPR-NH2 hydrochloride. It is a peptide analog of the naturally occurring neuropeptide substance P and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization of Polyamides and Polyimides

Polyamide Synthesis : Research has demonstrated the synthesis of new polyamides through direct polycondensation reactions involving various aromatic diamines. These polyamides, characterized by high yield and inherent viscosities, are noted for their solubility in polar solvents and their thermal stability. The solubility and thermal properties of these polymers suggest potential applications in materials science, particularly where high-performance materials are required under varying thermal conditions (Faghihi & Mozaffari, 2008).

Polyimide Development : Another study focused on the synthesis of aromatic polyamides and polyimides using specific diamines and dianhydrides. These compounds demonstrated amorphous properties and solubility in several polar solvents, casting potential for their use in creating transparent and flexible films. The thermal properties of these materials, including high glass transition temperatures and stability under thermal analysis, suggest their utility in electronic and aerospace industries where material stability is critical under extreme conditions (Yang & Lin, 1995).

Modification of Polymer Structures

Interfacial Polycondensation : Innovative approaches in polymer chemistry have led to the creation of unique polyamides via interfacial polycondensation, involving complex reactants and catalysts. The resulting polyamides exhibit distinctive features such as lactone rings and hydrophilic groups, enhancing their solubility and making them suitable for specific biomedical applications and materials science (Kimura et al., 1990).

Catalytic Applications : Amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides showcases the enzyme's potential in organic synthesis, enabling the kinetic resolution and desymmetrization of these compounds. This process provides access to enantiomerically pure carboxylic acids, serving as precursors for the synthesis of aza-nucleoside analogues and druglike compounds. Such biotransformations emphasize the role of biocatalysis in achieving high selectivity and efficiency in organic synthesis (Chen et al., 2012).

properties

IUPAC Name

(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(11)6-3-5(10)4-8-6;/h5-6,8,10H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKPLPBTCGIFRP-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@H]1C[C@@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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